The primary source of information regarding this compound can be found in databases such as PubChem and BenchChem, which provide detailed chemical data, including its molecular structure, synthesis methods, and applications in various scientific fields. The classification of this compound as a piperidine derivative highlights its relevance in medicinal chemistry, particularly in drug design and synthesis.
The synthesis of 4-(((Piperidin-3-ylmethyl)amino)methyl)benzonitrile hydrochloride involves several key steps:
Key parameters in these reactions include:
The molecular structure of 4-(((Piperidin-3-ylmethyl)amino)methyl)benzonitrile hydrochloride can be described using various structural representations:
InChI=1S/C14H19N3.ClH/c15-8-12-3-5-13(6-4-12)9-17-11-14-2-1-7-16-10-14;/h3-6,14,16-17H,1-2,7,9-11H2;1HThis representation indicates the arrangement of atoms within the molecule, including the presence of a benzene ring with a nitrile group attached to a piperidine derivative.
The compound features:
The molecular weight of this compound is approximately 265.78 g/mol, indicating its relatively moderate size and complexity.
4-(((Piperidin-3-ylmethyl)amino)methyl)benzonitrile hydrochloride can undergo several types of chemical reactions:
These reactions often require specific conditions such as controlled temperatures and catalysts to optimize yields and selectivity.
The mechanism of action for 4-(((Piperidin-3-ylmethyl)amino)methyl)benzonitrile hydrochloride primarily involves its interaction with biological targets, likely through receptor binding or enzyme inhibition.
4-(((Piperidin-3-ylmethyl)amino)methyl)benzonitrile hydrochloride has potential applications across various fields:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2